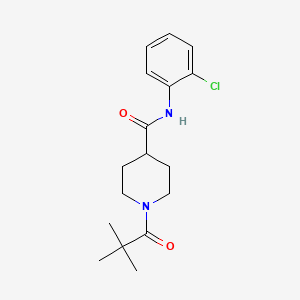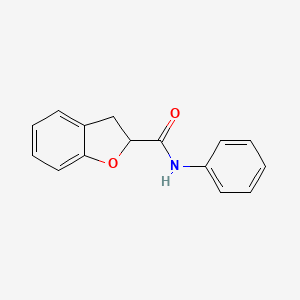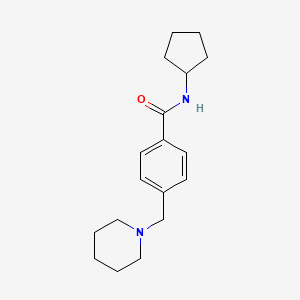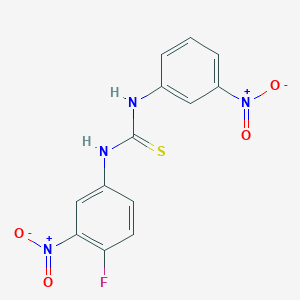
N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23ClN2O2 and its molecular weight is 322.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is 322.1448057 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Receptor Antagonism
Studies have focused on the molecular interactions of cannabinoid receptor antagonists, providing insights into the structural requirements and molecular dynamics of receptor-ligand interactions. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has revealed its potent and selective antagonism for the CB1 cannabinoid receptor. Through conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, the studies highlight the critical role of specific conformations and the aromatic ring moiety in receptor binding and antagonist activity (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).
Structural-Activity Relationships
Further research into the structural-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists has contributed to understanding the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Key findings include the importance of specific substituents on the pyrazole ring for achieving high potency and selectivity, offering a foundation for designing new cannabinoid ligands with therapeutic potential (R. Lan, Qian Liu, P. Fan, Sonyuan Lin, S. R. Fernando, D. McCallion, R. Pertwee, A. Makriyannis, 1999).
Neuropharmacological Effects
Investigations into the neuropharmacological effects of cannabinoid receptor ligands have explored their impact on lipid peroxidation and antioxidant defense systems in the rat brain. Such studies are crucial for understanding the physiological and pathological roles of cannabinoid receptors and their ligands in the brain's antioxidant mechanisms. The findings suggest that cannabinoid receptor ligands may possess antioxidant properties, potentially contributing to their therapeutic effects in neurological conditions (E. Tsvetanova, Mila Kessiova, A. Alexandrova, L. Petrov, M. Kirkova, S. Todorov, 2006).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIGUEUCZQOGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4568844.png)
![4-{[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4568850.png)

![(3,4-difluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4568853.png)

![3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B4568868.png)
![N-(2-fluorophenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide](/img/structure/B4568873.png)
![N-[2-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-3-methylbenzamide](/img/structure/B4568874.png)
![5-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4568881.png)
![5-({[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B4568888.png)
![2-(methylthio)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4568891.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4568920.png)

